tert-Butyl (R)-3-((tert-butoxycarbonyl)amino)-3-formylazepane-1-carboxylate
Description
tert-Butyl ®-3-((tert-butoxycarbonyl)amino)-3-formylazepane-1-carboxylate is a complex organic compound that features a tert-butyl group, a formyl group, and an azepane ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Properties
Molecular Formula |
C17H30N2O5 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
tert-butyl (3R)-3-formyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]azepane-1-carboxylate |
InChI |
InChI=1S/C17H30N2O5/c1-15(2,3)23-13(21)18-17(12-20)9-7-8-10-19(11-17)14(22)24-16(4,5)6/h12H,7-11H2,1-6H3,(H,18,21)/t17-/m1/s1 |
InChI Key |
XRHWWSCQEQIGNY-QGZVFWFLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@]1(CCCCN(C1)C(=O)OC(C)(C)C)C=O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCCN(C1)C(=O)OC(C)(C)C)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-3-((tert-butoxycarbonyl)amino)-3-formylazepane-1-carboxylate typically involves the protection of amine groups using tert-butoxycarbonyl (Boc) groups. One common method involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative .
Industrial Production Methods
Industrial production of tert-butyl esters, including tert-Butyl ®-3-((tert-butoxycarbonyl)amino)-3-formylazepane-1-carboxylate, can be achieved using flow microreactor systems. This method is more efficient, versatile, and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ®-3-((tert-butoxycarbonyl)amino)-3-formylazepane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid (TFA) for deprotection of the Boc group, and various oxidizing and reducing agents for modifying the formyl group .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol.
Scientific Research Applications
tert-Butyl ®-3-((tert-butoxycarbonyl)amino)-3-formylazepane-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of tert-Butyl ®-3-((tert-butoxycarbonyl)amino)-3-formylazepane-1-carboxylate involves the protection and deprotection of amine groups. The Boc group is added to the amine through a nucleophilic addition-elimination reaction, forming a tetrahedral intermediate. The Boc group can be removed using strong acids like TFA, which protonates the carbonyl oxygen, facilitating cleavage and decarboxylation .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the formyl group.
tert-Butyl ®-3-aminopropanoate: Similar but with a different carbon chain length.
tert-Butyl ®-3-hydroxyazepane-1-carboxylate: Similar but with a hydroxyl group instead of a formyl group.
Uniqueness
tert-Butyl ®-3-((tert-butoxycarbonyl)amino)-3-formylazepane-1-carboxylate is unique due to the presence of both a Boc-protected amine and a formyl group, which allows for versatile chemical modifications and applications in various fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
